Decanoato de testosterona

Descripción general

Descripción

Decanoato de testosterona: es un esteroide androgénico y anabólico, y un éster de testosterona. Se utiliza principalmente en la terapia de reemplazo de testosterona para tratar afecciones asociadas con niveles bajos de testosterona, como el hipogonadismo y la osteoporosis . También es un componente de Sustanon, una mezcla de ésteres de testosterona que se utiliza para la terapia hormonal .

Aplicaciones Científicas De Investigación

Química: : El decanoato de testosterona se utiliza como compuesto de referencia en la química analítica para el desarrollo de ensayos y métodos de detección de esteroides .

Biología: : En la investigación biológica, el this compound se utiliza para estudiar los efectos de los andrógenos en varios procesos fisiológicos, incluido el crecimiento muscular, la densidad ósea y la salud reproductiva .

Medicina: : Médicamente, el this compound se utiliza en la terapia de reemplazo hormonal para tratar afecciones como el hipogonadismo, la osteoporosis y como parte de los estudios de anticoncepción masculina .

Industria: : En la industria farmacéutica, el this compound se utiliza en la formulación de terapias de testosterona inyectable de acción prolongada .

Mecanismo De Acción

El decanoato de testosterona ejerce sus efectos uniéndose a los receptores de andrógenos en los tejidos diana. El complejo ligando-receptor luego se transloca al núcleo y se une a los elementos de respuesta a los andrógenos en el ADN cromosómico, modulando la transcripción de genes sensibles a los andrógenos . Esto lleva al desarrollo y mantenimiento de las características sexuales secundarias masculinas, al aumento de la masa muscular y a la densidad ósea .

Análisis Bioquímico

Biochemical Properties

Testosterone decanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, testosterone binds to the androgen receptor (AR), and the ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating transcription of a set of androgen-responsive genes .

Cellular Effects

Testosterone decanoate has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, testosterone has been associated with neuroprotective effects, better neurological recovery, and decreased mortality after spinal cord injury .

Molecular Mechanism

The mechanism of action of testosterone decanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Testosterone binds to the androgen receptor (AR), and the ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating transcription of a set of androgen-responsive genes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, testosterone decanoate shows changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, a new oral testosterone undecanoate formulation effectively restored testosterone to mid-eugonadal levels in hypogonadal patients .

Dosage Effects in Animal Models

The effects of testosterone decanoate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For instance, it has been shown that nandrolone causes fibrosis of the heart in animals using high dosages .

Metabolic Pathways

Testosterone decanoate is involved in various metabolic pathways, including interactions with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels. For instance, testosterone is a naturally occurring and bioidentical AAS, or an agonist of the androgen receptor, the biological target of androgens like endogenous testosterone and dihydrotestosterone (DHT) .

Transport and Distribution

Testosterone decanoate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, testosterone can be taken by a variety of different routes of administration .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: : El decanoato de testosterona se puede sintetizar mediante la esterificación de la testosterona con ácido decanoico. La reacción típicamente involucra el uso de un catalizador como el ácido p-toluensulfónico y se puede llevar a cabo bajo calentamiento convencional o irradiación de microondas . Las condiciones de reacción incluyen calentar la mezcla a 100°C en un tubo sellado durante un breve período .

Métodos de Producción Industrial: : En entornos industriales, la producción de this compound implica procesos de esterificación similares, pero a mayor escala. La reacción se optimiza para obtener mayores rendimientos y pureza, a menudo utilizando reactores de flujo continuo y técnicas de purificación avanzadas para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: : El decanoato de testosterona se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir el grupo hidroxilo en la posición 17 en una cetona, formando androstenediona.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona nuevamente en un grupo hidroxilo, formando testosterona.

Sustitución: El grupo éster se puede hidrolizar para producir testosterona libre y ácido decanoico.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: La hidrólisis se puede llevar a cabo utilizando condiciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio.

Productos Principales

Oxidación: Androstenediona.

Reducción: Testosterona.

Sustitución: Testosterona libre y ácido decanoico.

Comparación Con Compuestos Similares

Compuestos Similares

- Enantato de testosterona

- Cipionato de testosterona

- Undecanoato de testosterona

- Propionato de testosterona

Comparación

- Duración de la Acción : El this compound tiene una duración de acción más larga en comparación con el enantato de testosterona y el cipionato de testosterona, pero es más corta que el unthis compound .

- Solubilidad : El this compound es menos soluble en agua en comparación con el propionato de testosterona, pero tiene una solubilidad similar a otros ésteres de cadena larga .

- Uso Clínico : Si bien todos estos compuestos se utilizan en la terapia de reemplazo de testosterona, el this compound se destaca específicamente por su uso potencial en anticonceptivos masculinos de acción prolongada .

Propiedades

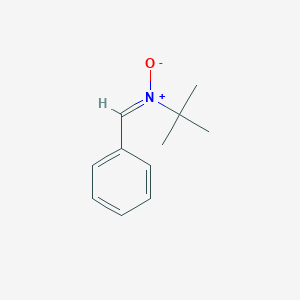

IUPAC Name |

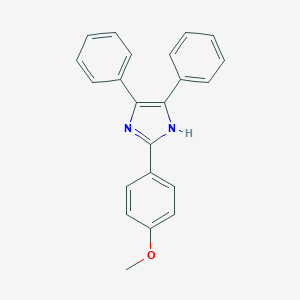

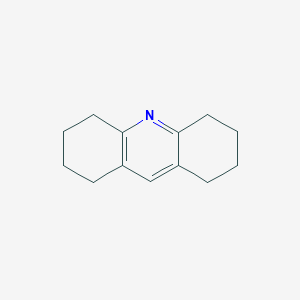

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h20,23-26H,4-19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBERVHLCXUMDOT-MPZZESAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046198 | |

| Record name | Testosterone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5721-91-5 | |

| Record name | Testosterone, decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5721-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5721-91-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJW60LAO6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Testosterone Decanoate exert its effects in the body?

A1: Testosterone Decanoate is a long-acting ester prodrug of testosterone. After intramuscular injection, it is gradually hydrolyzed in the body to release testosterone. Testosterone, being an androgen, primarily exerts its effects by binding to androgen receptors in target tissues, including the testes, prostate, muscles, and bone []. This binding initiates a cascade of downstream effects, including:

- Suppression of gonadotropins: Testosterone, at supraphysiological doses, inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland []. This suppression is a key mechanism for its contraceptive effect in males.

- Regulation of spermatogenesis: Testosterone, through its effects on gonadotropins and intratesticular levels, plays a crucial role in regulating spermatogenesis [].

- Anabolic effects: Testosterone promotes protein synthesis and inhibits protein breakdown, leading to increased muscle mass and strength [, ].

- Other effects: Testosterone also influences erythropoiesis (red blood cell production) [, ], bone metabolism [], and mood [].

Q2: What is the molecular structure of Testosterone Decanoate?

A2: Testosterone Decanoate is an ester formed by the condensation reaction between testosterone (the parent hormone) and decanoic acid.

- Spectroscopic data: Analytical techniques like LC-MS/MS and GC-MS are commonly employed to characterize and quantify Testosterone Decanoate and its metabolites [, , , ]. These methods provide information about the compound's mass-to-charge ratio, fragmentation pattern, and retention time, allowing for its identification and differentiation from other steroids.

Q3: What is known about the stability of Testosterone Decanoate in different formulations?

A3: Testosterone Decanoate is primarily formulated for intramuscular injection in an oil-based solution []. Research suggests that this formulation provides a sustained release of testosterone over several weeks [, , ].

Q4: How stable is Testosterone Decanoate in dried blood spots?

A4: Research indicates that Testosterone Decanoate remains stable in dried blood spots (DBS) for extended periods when stored frozen, demonstrating the potential of DBS as a viable matrix for doping control []. This stability is attributed to the inactivation of hydrolase enzymes in the dried blood, preventing rapid degradation of the ester [].

Q5: How is Testosterone Decanoate absorbed and metabolized in the body?

A5: Following intramuscular injection, Testosterone Decanoate is slowly released from the injection site and hydrolyzed by esterases in the blood to produce testosterone and decanoic acid [, ]. * Absorption: The rate of absorption from the injection site influences the duration of action of Testosterone Decanoate. * Metabolism: Testosterone is further metabolized in the liver and other tissues into various metabolites, some of which possess androgenic activity []. * Excretion: Testosterone and its metabolites are primarily excreted in the urine [].

Q6: How does the pharmacokinetic profile of Testosterone Decanoate differ from other testosterone preparations?

A6: Compared to other testosterone esters, Testosterone Decanoate exhibits a longer half-life, resulting in less frequent dosing intervals [, , ]. Oral administration of unmodified testosterone is largely inefficient due to extensive first-pass metabolism, necessitating alternative delivery routes such as intramuscular injection for sustained release [].

Q7: What clinical applications does Testosterone Decanoate have?

A7: Testosterone Decanoate is primarily prescribed for testosterone replacement therapy in males with hypogonadism [, , ]. Studies highlight its efficacy in improving symptoms such as low libido, fatigue, and erectile dysfunction [].

Q8: What are the potential adverse effects of Testosterone Decanoate?

A8: While generally safe when used appropriately, Testosterone Decanoate, like other androgens, can cause side effects. Research suggests potential adverse effects include:

- Prostate-related issues: Long-term use of testosterone may increase the risk of prostate growth and related complications [].

- Cardiovascular risks: Testosterone can influence cardiovascular parameters such as hematocrit and lipid profiles [, , ].

- Other effects: Other possible side effects include acne, mood swings, and sleep disturbances [].

Q9: What analytical techniques are employed for detecting Testosterone Decanoate in biological samples?

A9: Sensitive and specific techniques like LC-MS/MS and GC-MS are widely used to detect and quantify Testosterone Decanoate and its metabolites in various biological matrices, including blood, plasma, urine, and hair [, , , ]. These methods are crucial for monitoring drug levels, detecting doping in athletes, and ensuring the safety and efficacy of testosterone replacement therapies.

Q10: What are the future directions for research on Testosterone Decanoate?

A10: Ongoing research continues to explore:

- Optimizing male hormonal contraception: Studies are investigating different combinations and dosages of Testosterone Decanoate with progestins to develop a safe, effective, and reversible male contraceptive [, ].

- Targeted delivery systems: Research aims to develop novel delivery systems for Testosterone Decanoate that allow for more controlled release, improved bioavailability, and reduced side effects [].

- Long-term safety and efficacy: Further studies are needed to assess the long-term safety and efficacy of Testosterone Decanoate, particularly in the context of testosterone replacement therapy and male contraception [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B159195.png)

![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)

![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)